An In-depth Technical Guide to 1,5-Dioxa-9-azaspiro[5.5]undecane: Core Properties and Synthetic Insights for Drug Discovery
An In-depth Technical Guide to 1,5-Dioxa-9-azaspiro[5.5]undecane: Core Properties and Synthetic Insights for Drug Discovery
This guide provides a comprehensive technical overview of 1,5-Dioxa-9-azaspiro[5.5]undecane, a valuable heterocyclic scaffold for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its application as a versatile building block in the design of novel therapeutics.
Introduction: The Azaspiro[5.5]undecane Scaffold in Medicinal Chemistry
The 1,5-Dioxa-9-azaspiro[5.5]undecane core is a member of the broader class of azaspirocyclic compounds, which have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. This unique structural feature can lead to enhanced binding affinity and selectivity for biological targets. Indeed, various derivatives of the azaspiro[5.5]undecane framework have been explored for a range of therapeutic applications, including the treatment of chronic kidney diseases, pain management through dual-action on opioid and sigma receptors, and as potential antituberculosis agents.[1][2][3]
This guide will focus on the parent compound, 1,5-Dioxa-9-azaspiro[5.5]undecane, providing the foundational knowledge necessary for its effective utilization in research and development.
Physicochemical and Safety Profile
A clear understanding of the physical properties and safety considerations is paramount for the effective handling and application of any chemical entity.
Physical Properties
There is some discrepancy in the reported physical state of 1,5-Dioxa-9-azaspiro[5.5]undecane at ambient temperature, with some sources listing it as a solid and others as a liquid.[4] This suggests that its melting point is likely near room temperature. Further empirical determination is recommended for definitive characterization.
| Property | Value | Source(s) |
| CAS Number | 180-94-9 | [] |
| Molecular Formula | C₈H₁₅NO₂ | [] |
| Molecular Weight | 157.21 g/mol | [] |
| Boiling Point | 252 °C at 760 mmHg; 65-67 °C at 0.5 mmHg | [] |
| Density (Predicted) | 1.08 g/cm³ | [] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and acetone. Low solubility in water. | [6] |
Safety and Handling
1,5-Dioxa-9-azaspiro[5.5]undecane is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the piperidine and the 1,3-dioxane rings. The methylene protons of the piperidine ring adjacent to the nitrogen (C2 and C6) would likely appear as multiplets in the 2.5-3.0 ppm region. The protons on the carbons adjacent to the spirocenter (C3 and C5) would also be multiplets, likely between 1.5 and 2.0 ppm. The methylene protons of the dioxane ring (OCH₂) are expected in the 3.5-4.0 ppm range, with the central methylene group (CH₂) appearing further upfield. The N-H proton would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbons of the piperidine ring, and the carbons of the dioxane ring. The spiro carbon (C4) would be a quaternary carbon with a characteristic chemical shift. The carbons adjacent to the nitrogen (C2 and C6) and the carbons of the dioxane ring (OCH₂) would appear in the downfield region of the aliphatic spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 1,5-Dioxa-9-azaspiro[5.5]undecane would be characterized by the following key absorptions:
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N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.
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C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.
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C-O stretch: Strong, characteristic bands for the ketal group, typically in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. The fragmentation pattern would likely involve the loss of fragments from the piperidine and dioxane rings. Common fragmentation pathways could include alpha-cleavage adjacent to the nitrogen atom and cleavage of the dioxane ring.[7][8] Predicted mass spectral data suggests the formation of a protonated molecule [M+H]⁺ at m/z 158.11756.[9]
Synthesis and Reactivity
The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane typically starts from 4-piperidone, a commercially available but regulated precursor.
Synthesis Protocol: Ketalization of 4-Piperidone
The most direct route to 1,5-Dioxa-9-azaspiro[5.5]undecane is the acid-catalyzed ketalization of 4-piperidone with 1,3-propanediol.
Experimental Protocol:
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To a solution of 4-piperidone hydrochloride in a suitable solvent such as toluene, add 1,3-propanediol (typically 1.1-1.5 equivalents).
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
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Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield 1,5-Dioxa-9-azaspiro[5.5]undecane.
Note: 4-Piperidone is a DEA List I chemical and requires appropriate handling and registration.
Chemical Reactivity
The reactivity of 1,5-Dioxa-9-azaspiro[5.5]undecane is dictated by the two key functional groups: the secondary amine and the ketal.
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N-Functionalization: The secondary amine is nucleophilic and readily undergoes a variety of reactions, including N-alkylation with alkyl halides and reductive amination with aldehydes or ketones.[10] It can also be acylated with acyl chlorides or anhydrides to form the corresponding amides. These reactions provide a straightforward handle for introducing diverse substituents at the 9-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Ketal Stability and Hydrolysis: The 1,3-dioxane ketal is relatively stable under basic and neutral conditions. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the 4-piperidone precursor. The stability of the ketal is an important consideration in planning synthetic routes and in the formulation of drug candidates.
Applications in Drug Discovery and Development
The 1,5-Dioxa-9-azaspiro[5.5]undecane scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the secondary amine allows for the exploration of a wide chemical space.
Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as:
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Soluble Epoxide Hydrolase (sEH) Inhibitors: These compounds have shown potential in treating chronic kidney diseases.[1]
-
Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists: This dual activity is a promising strategy for the development of potent analgesics with an improved side-effect profile.[2]
-
Antituberculosis Agents: The spirocyclic scaffold has been explored for the development of new drugs targeting Mycobacterium tuberculosis.[3]
The conformational constraint imposed by the spirocyclic system can lead to improved potency and selectivity, making 1,5-Dioxa-9-azaspiro[5.5]undecane an attractive scaffold for modern drug discovery programs.
Conclusion
1,5-Dioxa-9-azaspiro[5.5]undecane is a versatile and synthetically accessible building block with significant potential in medicinal chemistry. Its rigid, three-dimensional structure and the readily functionalizable secondary amine make it an ideal starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its successful application in the development of the next generation of drugs.
References
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PubChem. 1,5-Dioxaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]
- García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Medicinal Chemistry Letters, 11(4), 473-479.
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
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- Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(5), 2289-2295.
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PubChemLite. 1,5-dioxa-9-azaspiro[5.5]undecane. [Link]
- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
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